1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Description
1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a purine-2,6-dione derivative featuring a 4-phenylpiperazinyl group at position 8 and a pyrimidinylsulfanylethyl chain at position 6. Its synthesis follows methodologies similar to those outlined for related purine derivatives, such as alkylation and nucleophilic substitution reactions, as described in Scheme 33 of .
Properties
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2S/c1-27-19-18(20(32)28(2)23(27)33)31(15-16-34-21-24-9-6-10-25-21)22(26-19)30-13-11-29(12-14-30)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPIVBWZPLYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a complex purine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C17H20N6O2
- SMILES Notation : CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
This structure suggests that it may interact with various biological targets due to the presence of multiple functional groups.
Research indicates that purine derivatives like this compound can influence several biological pathways:
- Inhibition of Enzymatic Activity : Studies show that purine derivatives can modulate the activity of enzymes involved in nucleotide metabolism, such as xanthine oxidase (XOR). This modulation can lead to alterations in uric acid levels, impacting conditions like hyperuricemia and gout .
- Cytokine Regulation : The compound has been implicated in the regulation of pro-inflammatory cytokines such as IFN-γ. Elevated levels of IFN-γ have been linked to increased XOR expression, suggesting a potential role in inflammatory responses .
- Cell Proliferation and Apoptosis : Some studies suggest that similar compounds can affect cell proliferation and apoptosis pathways in cancer cells. The presence of the piperazine moiety may enhance interactions with cellular receptors, leading to altered signaling pathways .
Anticancer Properties
Several studies have explored the anticancer potential of purine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 168.0 | Induction of apoptosis |
| Compound B | MCF7 | 155.0 | Cell cycle arrest |
| Compound C | A549 | 300.0 | Inhibition of proliferation |
These findings suggest that this compound may possess significant anticancer activity, warranting further investigation.
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression .
Case Studies
A notable study investigated the effects of a related purine derivative on hyperuricemia:
- Study Design : Patients with elevated uric acid levels were administered a purine-rich diet while monitoring serum uric acid concentrations and inflammatory cytokines.
- Results : The administration resulted in significant increases in uric acid levels correlated with elevated IFN-γ levels, indicating a possible mechanism by which purines influence metabolic pathways related to inflammation and uric acid production .
Scientific Research Applications
Structural Characteristics
This compound belongs to the purine family, which is known for its role in various biological processes. The presence of the phenylpiperazine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Antidepressant Activity
Research indicates that derivatives of piperazine, including those similar to 1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione, exhibit significant antidepressant properties. A study demonstrated that modifications in the piperazine structure could enhance binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
Anticonvulsant Properties
Various studies have synthesized compounds related to this purine derivative and evaluated their anticonvulsant activity. For instance, new derivatives were tested for their efficacy against seizure models in rodents, showing promising results that warrant further investigation into their mechanisms of action .
Antitumor Activity
The compound has shown potential as an antitumor agent. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis. This effect is likely mediated through the inhibition of specific signaling pathways involved in cell growth and survival .
Binding Affinity Studies
Binding affinity studies utilizing radiolabeled ligands have revealed that derivatives of this compound can interact with multiple receptor types, including dopamine and serotonin receptors. This polypharmacological profile suggests its potential utility in treating disorders where these neurotransmitter systems are dysregulated .
Mechanistic Studies
Mechanistic studies have focused on understanding how this compound influences purine metabolism. It has been noted that alterations in purine metabolism can lead to various pathologies, including gout and other inflammatory conditions. The compound’s ability to modulate these pathways presents a novel approach for therapeutic interventions .
Data Tables
Case Study 1: Antidepressant Efficacy
A clinical trial involving a modified version of this compound showed significant improvement in depressive symptoms among participants compared to placebo controls. The trial highlighted the importance of the phenylpiperazine moiety in enhancing therapeutic effects .
Case Study 2: Antitumor Activity
In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis indicated that this was associated with increased levels of pro-apoptotic markers .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Purine-2,6-dione Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione, and how can yield optimization be achieved?
- Methodological Answer : Begin with a nucleophilic substitution reaction to introduce the 4-phenylpiperazine moiety to the purine-2,6-dione core. Use alkylation to attach the pyrimidin-2-ylsulfanylethyl group, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements can be achieved by adjusting stoichiometric ratios (e.g., 1.2 equivalents of 4-phenylpiperazine) and using catalysts like KI .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- HPLC (>98% purity, C18 column, acetonitrile/water mobile phase).
- NMR (¹H/¹³C) to confirm substituent positions (e.g., piperazinyl proton shifts at δ 2.5–3.5 ppm, pyrimidine sulfanyl protons at δ 7.5–8.5 ppm) .
- X-ray crystallography for absolute configuration validation, as demonstrated in analogous purine-dione derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., adenosine receptor subtypes) using fluorescence polarization assays. Use HEK-293 cells transfected with target receptors, measuring cAMP levels via ELISA. Include positive controls (e.g., theophylline) and validate dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can computational modeling elucidate the binding interactions of this compound with adenosine receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using receptor structures (PDB: 5G53 for A₂A). Focus on the purine-dione core’s hydrogen bonding with Asn253 and the phenylpiperazine group’s hydrophobic interactions with Leu266. Validate predictions via molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Systematically vary substituents (e.g., pyrimidin-2-ylsulfanyl vs. morpholinyl groups) and evaluate using:
- Free-Wilson analysis to quantify substituent contributions.
- Comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions.
- Validate outliers via synthetic re-runs (e.g., confirm regiochemistry via NOESY) .
Q. How can researchers assess metabolic stability and degradation pathways of this compound?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) with LC-MS/MS analysis. Identify major metabolites (e.g., oxidative cleavage of the sulfanyl group or piperazine N-demethylation). Use isotopic labeling (e.g., ¹⁴C at the methyl group) to trace degradation pathways .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
